1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Overview

Description

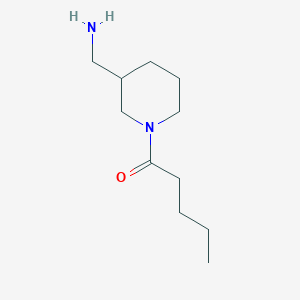

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C11H22N2O It is a piperidine derivative, characterized by the presence of an aminomethyl group attached to the piperidine ring and a pentanone chain

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It has been suggested that piperidine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Piperidine derivatives have been found to be involved in a wide range of biological activities .

Result of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. These interactions result in the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in its metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and preventing the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition results in increased neurotransmitter levels in the synaptic cleft, enhancing their signaling effects. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall effects on the body . Additionally, this compound can affect the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and pentanone derivatives.

Formation of Intermediate: The aminomethyl group is introduced to the piperidine ring through a series of reactions, often involving reductive amination or nucleophilic substitution.

Final Product Formation: The intermediate is then reacted with a pentanone derivative under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

1-(Piperidin-1-yl)pentan-3-one: Similar structure but lacks the aminomethyl group.

3-(Aminomethyl)pyridine: Contains an aminomethyl group but has a pyridine ring instead of piperidine.

Uniqueness

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is unique due to the combination of the aminomethyl group and the piperidine ring, which imparts specific chemical and biological properties not found in similar compounds.

Biological Activity

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, a compound featuring a piperidine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. It acts as an inhibitor of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other piperidine derivatives, which have been studied for their effects on mood and cognitive functions.

Antidepressant Activity

Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. For instance, studies have shown that related compounds can increase the levels of neurotransmitters in the brain, leading to improved mood and reduced anxiety levels.

Cognitive Enhancement

There is evidence suggesting that this compound may enhance cognitive functions by modulating cholinergic activity. This is important for memory and learning processes.

Analgesic Effects

Some studies have reported analgesic properties associated with piperidine derivatives. The modulation of pain pathways may contribute to the potential use of this compound in pain management therapies.

Biological Activity Data Table

Case Study 1: Antidepressant Effects

In a study examining various piperidine derivatives, it was found that this compound significantly increased serotonin levels in animal models. This led to behavioral changes indicative of antidepressant activity.

Case Study 2: Cognitive Enhancement

Another research project focused on the cognitive effects of similar compounds demonstrated that administration of the compound resulted in enhanced memory retention in rat models, suggesting potential applications in treating cognitive decline.

Case Study 3: Analgesic Properties

A comparative study on several piperidine derivatives highlighted the analgesic effects of this compound, where it was shown to reduce pain responses in inflammatory models.

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-6-11(14)13-7-4-5-10(8-12)9-13/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPTAUMKOPSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.